molecular formula C20H15ClF3N5O3 B10961112 N-(5-chloro-2-methoxybenzyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-(5-chloro-2-methoxybenzyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10961112
M. Wt: 465.8 g/mol
InChI Key: IIGXOLDLZNXNJL-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYBENZYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole moiety, an oxadiazole ring, and a trifluoromethyl group. These structural features contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYBENZYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Oxadiazole Ring: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the benzimidazole and oxadiazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYBENZYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYBENZYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYBENZYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components and induce cell death.

Comparison with Similar Compounds

N-(5-CHLORO-2-METHOXYBENZYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(5-CHLORO-2-METHOXYPHENYL)-2-METHYLBENZAMIDE: Similar in structure but lacks the oxadiazole ring.

    Methyl 2-bromo-5-chlorobenzoate: Contains a benzoate moiety but lacks the benzimidazole and oxadiazole rings.

    4-CHLORO-2-METHOXYBENZYL ALCOHOL: Contains the chloromethoxybenzyl group but lacks the trifluoromethyl and oxadiazole groups.

Properties

Molecular Formula

C20H15ClF3N5O3

Molecular Weight

465.8 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H15ClF3N5O3/c1-31-15-7-6-12(21)8-11(15)9-25-17(30)18-27-16(28-32-18)10-29-14-5-3-2-4-13(14)26-19(29)20(22,23)24/h2-8H,9-10H2,1H3,(H,25,30)

InChI Key

IIGXOLDLZNXNJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNC(=O)C2=NC(=NO2)CN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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